REACTION_CXSMILES
|
C([S:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10](=[N:12][C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][CH:18]=2)=[O:14])[CH3:11])[CH2:6]1)(=O)C.C[O-].[Na+].Cl>CO>[SH:4][CH:5]1[CH2:9][CH2:8][N:7]([C:10](=[N:12][C:13]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][C:20]([N+:23]([O-:25])=[O:24])=[CH:21][CH:22]=2)=[O:14])[CH3:11])[CH2:6]1 |f:1.2|
|
Name
|
3-acetylthio-1-(N-p-nitrobenzyloxycarbonylacetimidoyl)pyrrolidine
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SC1CN(CC1)C(C)=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
after which the mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added to the reaction mixture, which
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated to half of its original volume by evaporation in vacuo
|
Type
|
ADDITION
|
Details
|
A saturated aqueous solution of sodium chloride was added to the
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with a saturated aqueous solution of sodium chloride
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
after which the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography through a column of silica gel
|
Type
|
WASH
|
Details
|
eluted with a 2:1 by volume mixture of benzene and ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
SC1CN(CC1)C(C)=NC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |